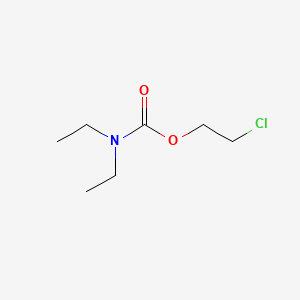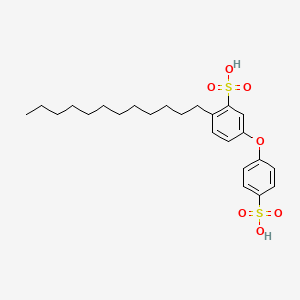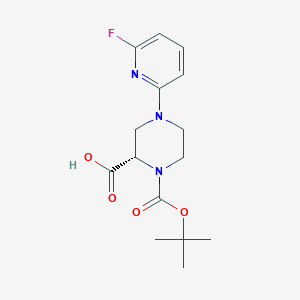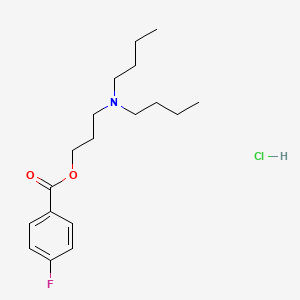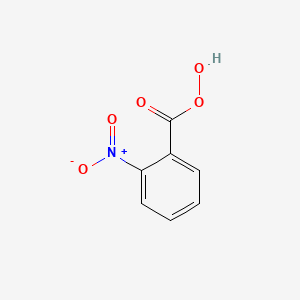
2-Nitroperbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitroperbenzoic acid is an organic compound that features both a nitro group and a perbenzoic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Nitroperbenzoic acid can be synthesized through the nitration of perbenzoic acid. The reaction typically involves the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction conditions must be carefully controlled to ensure the selective nitration of the perbenzoic acid without over-nitration or decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. The product is then purified through recrystallization or distillation to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Nitroperbenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group, forming 2-aminoperbenzoic acid.
Substitution: The nitro group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Electrophiles such as halogens or sulfonic acids in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives of perbenzoic acid.
Reduction: 2-Aminoperbenzoic acid.
Substitution: Halogenated or sulfonated derivatives of this compound.
Aplicaciones Científicas De Investigación
2-Nitroperbenzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems, particularly in the context of its nitro group.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Nitroperbenzoic acid involves its ability to undergo redox reactions due to the presence of the nitro group. This group can participate in electron transfer reactions, making the compound a useful reagent in various chemical processes. The molecular targets and pathways involved include interactions with enzymes and other proteins that facilitate these redox reactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Nitrobenzoic acid: Similar structure but lacks the perbenzoic acid group.
3-Nitrobenzoic acid: Similar structure but with the nitro group in a different position.
4-Nitrobenzoic acid: Similar structure but with the nitro group in a different position.
Uniqueness
2-Nitroperbenzoic acid is unique due to the presence of both a nitro group and a perbenzoic acid group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
1711-41-7 |
|---|---|
Fórmula molecular |
C7H5NO5 |
Peso molecular |
183.12 g/mol |
Nombre IUPAC |
2-nitrobenzenecarboperoxoic acid |
InChI |
InChI=1S/C7H5NO5/c9-7(13-12)5-3-1-2-4-6(5)8(10)11/h1-4,12H |
Clave InChI |
LOEMDEDKAHXRTN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)OO)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


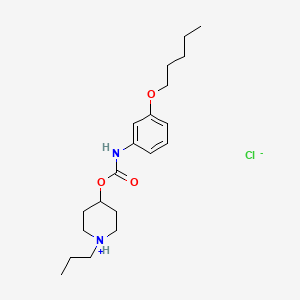


![1-Azaspiro[2.7]decane](/img/structure/B13734906.png)
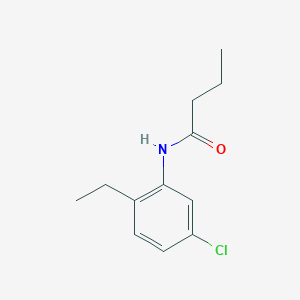
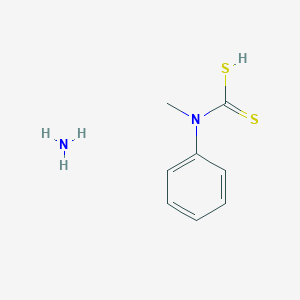
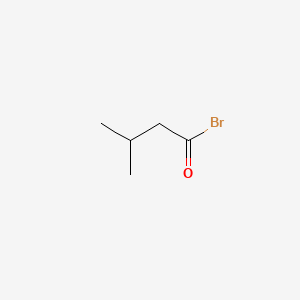
![4-methyl-7-sulfanyl-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B13734927.png)
